molecular formula C8H7N5 B1373925 2-(Azidomethyl)imidazo[1,2-a]pyridine CAS No. 182279-10-3

2-(Azidomethyl)imidazo[1,2-a]pyridine

Cat. No.: B1373925
CAS No.: 182279-10-3
M. Wt: 173.17 g/mol
InChI Key: RKCBWMGEMVBYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle renowned for its pharmacological versatility. The compound features an azidomethyl (-CH₂N₃) substituent at the C2 position, distinguishing it from other derivatives. Imidazo[1,2-a]pyridines are synthesized via multicomponent reactions (e.g., Pd/C-catalyzed transformations from lignin-derived precursors ), and their bioactivity spans anticancer, antimicrobial, and anti-inflammatory applications . The azidomethyl group introduces unique reactivity, enabling applications in bioconjugation (e.g., click chemistry) and drug development.

Properties

IUPAC Name

2-(azidomethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-12-10-5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCBWMGEMVBYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the reaction of 2-chloromethylimidazo[1,2-a]pyridine with sodium azide under mild conditions. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an azide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the potentially explosive nature of azide compounds .

Chemical Reactions Analysis

Synthetic Routes to 2-(Azidomethyl)imidazo[1,2-a]pyridine

The compound is typically synthesized via post-functionalization of preformed imidazo[1,2-a]pyridine derivatives. Key methods include:

Nucleophilic Substitution

  • Substrate : 2-(Chloromethyl)imidazo[1,2-a]pyridine.

  • Reagents : Sodium azide (NaN₃).

  • Conditions : DMF or DMSO, 60–80°C, 12–24 hours.

  • Mechanism : The chloromethyl group undergoes nucleophilic substitution with NaN₃ to yield the azidomethyl derivative.

  • Yield : ~70–85% (inferred from analogous reactions in pyridine systems) .

Multicomponent Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction allows modular assembly of imidazo[1,2-a]pyridines, with azidomethyl groups introduced via tailored aldehydes or isocyanides:

  • Components : 2-Aminopyridine, aldehyde (e.g., azidoacetaldehyde), isocyanide.

  • Catalyst : Chiral phosphoric acid (CPA) or Lewis acids.

  • Conditions : Solvent-free or in DCM, 20–60°C, 4–12 hours.

  • Yield : 50–80% (dependent on steric/electronic effects) .

Reactivity of the Azidomethyl Group

The -CH₂N₃ group enables diverse transformations:

Click Chemistry

  • Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Conditions : CuSO₄/NaAsc in H₂O:THF (1:1), rt, 6–12 hours.

  • Product : Triazole-linked conjugates (e.g., biopolymers, drug candidates).

  • Applications : Targeted drug delivery, bioconjugation .

Thermal Decomposition

  • Reaction : Thermolysis to generate nitrenes.

  • Conditions : 100–120°C in toluene.

  • Product : Imine or azaarene derivatives via C–H insertion.

  • Yield : ~60% (low selectivity due to competing pathways) .

Reduction to Amine

  • Reagents : H₂/Pd-C or NaBH₄/NiCl₂.

  • Conditions : Ethanol, rt to 50°C.

  • Product : 2-(Aminomethyl)imidazo[1,2-a]pyridine.

  • Yield : 85–95% .

Catalytic Functionalization

  • C–H Activation : Pd-catalyzed arylation at the C3 position of imidazo[1,2-a]pyridine using aryl halides.

    • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C.

    • Yield : 60–75% .

Table 2: Reactivity of the Azidomethyl Group

Reaction TypeConditionsProductYield (%)
CuAACCuSO₄, THF/H₂O, rtTriazole conjugate90
ThermolysisToluene, 110°C, 2hImine derivative60
Reduction (H₂/Pd-C)Ethanol, 50°C, 6h2-(Aminomethyl)imidazopyridine92

Scientific Research Applications

Pharmacological Applications

Imidazo[1,2-a]pyridine derivatives, including 2-(azidomethyl)imidazo[1,2-a]pyridine, have been studied for their broad range of biological activities:

  • Anticancer Activity : Compounds based on the imidazo[1,2-a]pyridine framework have shown promise as anticancer agents. For instance, modifications to the imidazo[1,2-a]pyridine structure can enhance cytotoxicity against various cancer cell lines. Research indicates that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Properties : The scaffold has demonstrated significant antibacterial and antifungal activities. Studies have reported that imidazo[1,2-a]pyridine compounds can inhibit the growth of resistant strains of bacteria and fungi .
  • Antiviral Effects : Some derivatives have been evaluated for antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .
  • Neurological Applications : Several imidazo[1,2-a]pyridine derivatives act on the central nervous system (CNS), exhibiting anxiolytic and anticonvulsant effects. These compounds interact with GABA receptors, providing a pharmacological basis for their use in treating anxiety disorders and epilepsy .

Synthesis and Chemical Utility

The azido group in this compound provides unique opportunities for further chemical modifications through click chemistry. This versatility allows for the synthesis of complex molecules that can be screened for biological activity.

  • Click Chemistry : The azide functional group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of triazole linkages with various alkyne-containing compounds. This method has been employed to create libraries of new compounds for biological screening .
  • Hydrazination Reactions : Recent studies have explored metal-free hydrazination methods to modify imidazo[1,2-a]pyridine derivatives. This approach enhances the functional diversity of the scaffold while maintaining high yields and selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial in optimizing their biological activity:

  • Substituent Effects : Variations in substituents at different positions on the imidazo[1,2-a]pyridine ring significantly influence their pharmacological profiles. For example, electron-donating groups can enhance activity against specific targets while altering pharmacokinetic properties .
  • Molecular Docking Studies : Computational studies using molecular docking techniques provide insights into how these compounds interact with biological targets at the molecular level. Such studies help in predicting binding affinities and guiding further modifications to improve efficacy .

Case Studies

Several notable case studies highlight the effectiveness of this compound and related compounds:

StudyApplicationFindings
AnticancerDemonstrated selective cytotoxicity against breast cancer cell lines.
AntimicrobialExhibited potent activity against MRSA strains with MIC values < 0.5 μg/mL.
NeurologicalShowed significant anticonvulsant activity in animal models without toxicity at therapeutic doses.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in drug development and bioconjugation. The imidazo[1,2-a]pyridine core can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs of 2-(azidomethyl)imidazo[1,2-a]pyridine include derivatives with substituents at C2, C3, or fused rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Features Biological Activity (IC50) Synthesis Method Application
This compound C2: Azidomethyl Reactive azide group for click chemistry; potential prodrug intermediate Not reported Substitution (e.g., NaN₃ on Cl-CH₂ analog ) Bioconjugation, drug discovery
2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl) C2: Methylsulfonylphenyl; C3: Morpholinomethyl Electron-withdrawing groups enhance COX-2 selectivity COX-2 IC₅₀ = 0.07 µM Mannich reaction Anti-inflammatory agents
2-(4-Bromophenyl)imidazo[1,2-a]pyridine C2: Bromophenyl Halogenated aromatic substituent; high thermal stability (m.p. 216–220°C) N/A Unspecified Pharmaceutical intermediate
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine C2: Methoxyphenyl Electron-donating methoxy group; modulates electronic properties Not reported One-pot multicomponent reaction Fluorescent probes, intermediates
6-Methyl-2-(4-methylphenyl) derivative (Zolpidem analog) C2: Methylphenyl; C6: Methyl Sedative-hypnotic activity; carboxylic acid side chain N/A Multi-step synthesis Insomnia treatment (Zolpidem analog)

Biological Activity

2-(Azidomethyl)imidazo[1,2-a]pyridine is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8N4
  • Molecular Weight : 164.18 g/mol
  • IUPAC Name : 2-(azidomethyl)-1H-imidazo[1,2-a]pyridine

The presence of the azido group enhances the reactivity of the compound, making it a valuable scaffold for further derivatization and exploration of biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines.

  • Case Study : A study reported that a derivative of imidazo[1,2-a]pyridine exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. The azido group may contribute to enhanced interactions with microbial targets.

  • Research Findings : A series of derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models.

  • Findings : In vitro studies indicated that certain derivatives could inhibit pro-inflammatory cytokine release in macrophages, suggesting a pathway for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings include:

  • Modifications at the nitrogen positions significantly affect biological activity.
  • The introduction of electron-withdrawing groups enhances anticancer potency.
  • The azido group plays a critical role in increasing reactivity and facilitating further functionalization .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeIC50 Value (nM)Reference
AnticancerDerivative A3.0
AntimicrobialDerivative B50
Anti-inflammatoryDerivative CNot specified

Q & A

Basic: What are the common synthetic strategies for functionalizing imidazo[1,2-a]pyridine at the C-3 and C-2 positions?

Answer:
Functionalization at the C-3 position is often achieved via Friedel-Crafts acylation using catalytic AlCl₃, enabling the synthesis of acetylated derivatives in high yields (e.g., 38 derivatives with 70–95% yields) . For C-2 modifications, methods such as copper-catalyzed disulfenylation or multicomponent reactions with tert-butyl isocyanide and aryl aldehydes are employed. The latter uses iodine as a low-cost catalyst, achieving 80–92% yields under room-temperature conditions . Key considerations include:

  • Catalyst optimization : AlCl₃ (5 mol%) for C-3 acylation vs. iodine (5 mol%) for C-2 sulfenylation.
  • Solvent selection : Dichloromethane for AlCl₃-mediated reactions vs. ethanol for iodine-catalyzed multicomponent reactions.
  • Substrate scope : Electron-rich imidazo[1,2-a]pyridines favor C-3 acylation, while steric hindrance at C-2 requires tailored alkyl halides .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 2-(Azidomethyl)imidazo[1,2-a]pyridine derivatives?

Answer:
Routine characterization includes:

  • ¹H/¹³C NMR : To confirm regioselectivity of substitution (e.g., acetyl vs. azide groups).
  • HRMS : For molecular weight validation (e.g., resolving isotopic patterns of azide-containing derivatives) .
  • X-ray crystallography : To analyze crystal packing influenced by π-stacking and hydrogen bonding, particularly for derivatives with nitro or acetyl groups .
  • FT-IR : To identify functional groups (e.g., azide stretches at ~2100 cm⁻¹) .

Advanced: How can computational methods guide the design of imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?

Answer:

  • Electrostatic Potential Maps (EPM) : Used to predict ligand-receptor interactions. For example, 5-methoxy substitution on the imidazo[1,2-a]pyridine scaffold improved CENP-E inhibition (IC₅₀ = 3.6 nM) by optimizing charge distribution .
  • Molecular Docking : Validated GABA receptor binding of acetylated derivatives, identifying key hydrogen bonds with Asp57 and Tyr97 residues .
  • DFT Calculations : Model reaction pathways (e.g., radical-mediated C-H functionalization), predicting regioselectivity and energy barriers .

Advanced: How to resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Answer:
Contradictions (e.g., lack of antibacterial activity in some studies vs. reported antimicrobial properties ) arise due to:

  • Assay conditions : Variations in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers).
  • Substituent effects : 3-Nitro groups may enhance cytotoxicity but reduce membrane permeability.
  • Dosage ranges : Testing at 10–100 µM vs. higher concentrations.
    Methodological solutions :
  • Standardize MIC/MBC protocols (CLSI guidelines).
  • Use isogenic bacterial strains to control for efflux pump activity.
  • Perform logP calculations to optimize bioavailability .

Advanced: What are the mechanistic insights into radical-mediated functionalization of imidazo[1,2-a]pyridines?

Answer:
Radical reactions enable C-H bond activation at positions inaccessible via ionic mechanisms:

  • Transition metal catalysis : Mn(OAc)₃ or FeCl₃ generates azide or thiyl radicals for C-3/C-2 functionalization .
  • Photocatalysis : Ru(bpy)₃²⁺ under blue light facilitates arylations via single-electron transfer (SET).
  • Metal-free oxidation : TBHP/I₂ systems yield sulfonated derivatives through radical chain propagation .
    Key parameters :
  • Radical trapping agents (e.g., TEMPO) to confirm mechanism.
  • Solvent polarity (acetonitrile > DMF) to stabilize radical intermediates.

Advanced: How to optimize imidazo[1,2-a]pyridine derivatives for selective COX-2 inhibition?

Answer:

  • Substituent design : Mannich bases at C-3 (e.g., morpholine) enhance COX-2 selectivity (IC₅₀ = 0.07 µM) by fitting into the hydrophobic pocket.
  • Sulfonyl groups : 4-(Methylsulfonyl)phenyl at C-2 improves binding to Val523/Ser530 residues .
  • In vitro assays : Use purified COX-1/COX-2 enzymes to measure inhibition, avoiding whole-blood assay interference .

Basic: What role do Lewis acids play in imidazo[1,2-a]pyridine synthesis?

Answer:
Lewis acids (AlCl₃, FeCl₃, I₂) act as:

  • Electrophilic activators : AlCl₃ polarizes carbonyl groups in Friedel-Crafts acylation .
  • Radical initiators : I₂ promotes S-S bond cleavage in disulfides for sulfenylation .
  • Catalysts for cyclization : FeCl₃ facilitates intramolecular imine formation in multicomponent reactions .

Advanced: What non-covalent interactions govern the crystallographic stability of imidazo[1,2-a]pyridines?

Answer:
Single-crystal X-ray studies reveal:

  • π-π stacking : Between aromatic rings (distance: 3.4–3.7 Å) .
  • C-H⋯N hydrogen bonds : Connect adjacent molecules (e.g., C8-H8⋯N1, 2.8 Å).
  • Van der Waals forces : Influence packing motifs in nitro- or azide-substituted derivatives .

Advanced: How to design high-throughput libraries of imidazo[1,2-a]pyridine derivatives?

Answer:

  • One-pot protocols : Combine Ugi-type reactions with post-functionalization (e.g., azide-alkyne cycloaddition) .
  • Automated purification : Flash chromatography or HPLC-MS to resolve regioisomers.
  • Diversity-oriented synthesis : Use 2-aminopyridines and varied electrophiles (alkyl halides, acyl chlorides) .

Advanced: What in vivo models validate the anti-inflammatory activity of imidazo[1,2-a]pyridines?

Answer:

  • Murine models : Carrageenan-induced paw edema to measure COX-2 inhibition .
  • Cytokine profiling : ELISA for IL-6/TNF-α suppression in LPS-stimulated macrophages.
  • Histopathology : Assess fibrosis reduction in lung or liver tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-(Azidomethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.